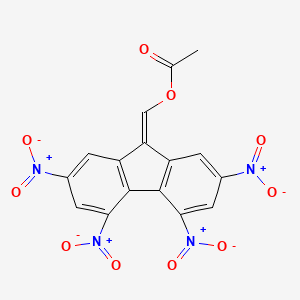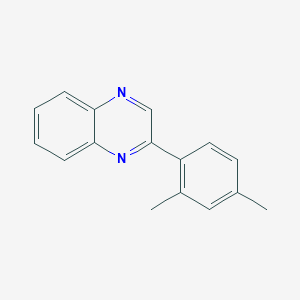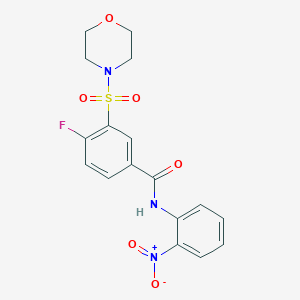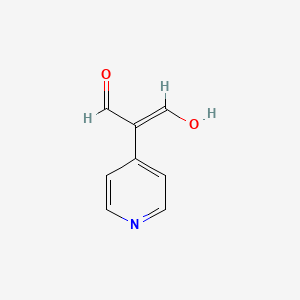![molecular formula C17H12N6O2 B11534691 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11534691.png)
3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound with a unique structure that combines a benzodioxole ring, a triazinoindole moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps. One common approach is the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzodioxole and triazinoindole moieties can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- 1,3-benzodioxole-5-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
Uniqueness
1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12N6O2 |
|---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H12N6O2/c1-2-4-12-11(3-1)15-16(19-12)20-17(23-21-15)22-18-8-10-5-6-13-14(7-10)25-9-24-13/h1-8H,9H2,(H2,19,20,22,23)/b18-8+ |
InChI Key |
ZEIALBLVUCDLKC-QGMBQPNBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide](/img/structure/B11534610.png)

![3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11534618.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534625.png)
![2-({5-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)-3-phenylquinazolin-4(3H)-one](/img/structure/B11534629.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11534631.png)
![2,4-dibromo-6-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11534636.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylhexyl)ethanediamide](/img/structure/B11534639.png)

![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11534652.png)
![(2-aminophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11534653.png)

![3-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11534663.png)
